2-Phenylamino-6-chloropurine-9-beta-D-riboside
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Overview
Description
2-Phenylamino-6-chloropurine-9-beta-D-riboside is a nucleoside analog with significant potential in biomedical research. This compound is known for its ability to inhibit specific enzymes crucial to DNA replication, making it a prospective candidate for antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylamino-6-chloropurine-9-beta-D-riboside typically involves the reaction of 6-chloropurine with phenylamine, followed by the attachment of a beta-D-riboside moiety. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Phenylamino-6-chloropurine-9-beta-D-riboside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, amines.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by other groups.
Scientific Research Applications
2-Phenylamino-6-chloropurine-9-beta-D-riboside has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes involved in DNA replication. It targets enzymes such as DNA polymerase, thereby preventing the replication of viral DNA or the proliferation of cancer cells. This inhibition leads to the induction of apoptosis (programmed cell death) in malignant cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropurine-9-beta-D-riboside
- 2-Amino-6-chloropurine-9-beta-D-2’-deoxyriboside
Uniqueness
2-Phenylamino-6-chloropurine-9-beta-D-riboside is unique due to its phenylamino group, which enhances its ability to inhibit DNA replication enzymes more effectively compared to its analogs. This structural difference contributes to its higher potency as an antiviral and anticancer agent.
Properties
Molecular Formula |
C16H16ClN5O4 |
---|---|
Molecular Weight |
377.78 g/mol |
IUPAC Name |
2-(2-anilino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16ClN5O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H,19,20,21) |
InChI Key |
MUBPAQWELOLQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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